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Monoglyceride citrate

Emulsifier HLB Value Food Science

Monoglyceride citrate (CAS 36291-32-4) is a chemically integrated amphiphile, not a simple blend. Its covalent ester bond ensures co-localized chelation and emulsification at the oil-water interface—impossible with physical mixtures of monoglycerides and sodium citrate. This yields superior oxidative stability and crystal structure control in shortenings, margarines, and frying oils. With explicit FDA clearance under 21 CFR 172.832 (≤200 ppm) and EU approval as E472c, it provides regulatory certainty for U.S. and international markets. Choose the integrated molecule for optimized performance and lower additive loads.

Molecular Formula C9H14O9
Molecular Weight 266.2 g/mol
CAS No. 36291-32-4
Cat. No. B1587575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonoglyceride citrate
CAS36291-32-4
Molecular FormulaC9H14O9
Molecular Weight266.2 g/mol
Structural Identifiers
SMILESC(C(COC(=O)CC(CC(=O)O)(C(=O)O)O)O)O
InChIInChI=1S/C9H14O9/c10-3-5(11)4-18-7(14)2-9(17,8(15)16)1-6(12)13/h5,10-11,17H,1-4H2,(H,12,13)(H,15,16)
InChIKeyVQENOYXMFIFHCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monoglyceride Citrate (CAS 36291-32-4): Technical Baseline for Procurement and Formulation Scientists


Monoglyceride citrate (CAS 36291-32-4), also referred to as citric acid ester of monoglyceride (CAEM) or CITREM, is a non-ionic, amphiphilic food additive manufactured through the controlled esterification of glyceryl monooleate with citric acid [1]. It is chemically defined as a mixture of glyceryl monooleate and its citric acid monoester, which grants it a unique dual functionality as both an emulsifier and a metal-chelating antioxidant synergist [2]. This dual mechanism is central to its value proposition in stabilizing complex fat-and-oil systems, distinguishing it from single-function emulsifiers or antioxidants. The compound is formally recognized by the U.S. FDA under 21 CFR § 172.832 and is listed in the Everything Added to Food in the United States (EAFUS) inventory [3].

Monoglyceride Citrate Procurement: Why In-Class Substitution with Standard Monoglycerides or Citric Acid Salts Compromises Formulation Performance


Substituting monoglyceride citrate with a simple blend of a standard monoglyceride emulsifier (e.g., glyceryl monostearate) and a separate chelator (e.g., sodium citrate) is a common but demonstrably inadequate practice for optimized formulations. The covalent ester bond between the lipophilic monoglyceride backbone and the hydrophilic citric acid moiety in monoglyceride citrate creates a single, amphiphilic molecule with a distinct hydrophilic-lipophilic balance (HLB) and unique phase behavior that a physical mixture cannot replicate [1]. This structural integration ensures the chelating agent is precisely co-located with the lipid substrate and primary antioxidants at the oil-water interface, a spatial distribution critical for synergistic metal deactivation that is not achievable by the random dispersion of separate ingredients [2]. Consequently, attempts at generic substitution typically result in lower emulsification efficiency, compromised oxidative stability, and the need for higher total additive loads, ultimately failing to meet the performance and regulatory specifications of the intended application.

Monoglyceride Citrate: A Quantitative Evidence Guide for Differentiated Performance Against Key Comparators


HLB-Based Emulsifier Selection: Quantifying the Differentiation of Monoglyceride Citrate vs. Standard Distilled Monoglycerides

The hydrophilic-lipophilic balance (HLB) is a critical parameter for emulsifier selection. In a controlled study of oil-in-water emulsions, Citric Acid Ester of Monoglyceride (CAEM), which is synonymous with monoglyceride citrate, was found to have an HLB value of 3.4 [1]. This is significantly lower than the HLB of 4.3 for Saturated Distilled Monoglyceride (SDM) [1]. This lower HLB indicates that monoglyceride citrate is more lipophilic than standard distilled monoglycerides, making it a more effective stabilizer for water-in-oil (W/O) emulsions and for improving the performance of other emulsifiers in high-fat systems like shortenings and margarines.

Emulsifier HLB Value Food Science Formulation

Metal Chelation and Synergistic Antioxidant Performance of Monoglyceride Citrate in Lipid Systems

Monoglyceride citrate's primary value proposition is its ability to function as a potent metal-chelating synergist for primary antioxidants. The core of this function was demonstrated in a study on lard, where the addition of citric acid (the active chelating moiety) in the form of a monoglyceride citrate solution was essential for enhancing the effect of tocopherols. Specifically, in a lard system contaminated with 4.4 ppm of pro-oxidant iron, the addition of citric acid via monoglyceride citrate led to a remarkable improvement in the antioxidant effect of tocopherol, an effect that was not observed without the metal contamination or without the citric acid component [1]. The patent literature confirms this mechanism, stating that the reaction product of fatty monoglycerides and citric acid serves as a metal sequestering agent that prevents color changes and removes pro-oxidant metals from the system [2].

Antioxidant Synergist Metal Chelation Oxidative Stability Food Preservation

Regulatory and Safety Profile: FDA 21 CFR 172.832 Specification and Usage Limits for Monoglyceride Citrate

For procurement in food applications, regulatory status is a non-negotiable differentiator. Monoglyceride citrate is explicitly authorized by the U.S. FDA as a direct food additive under 21 CFR § 172.832 [1]. This regulation provides a clear, legally-binding framework that includes a specific chemical specification (Acid number: 70-100; Total citric acid: 14-17%) and a definitive usage limit of 200 parts per million (ppm) when used in antioxidant formulations for addition to oils and fats [1]. This is a unique and precise regulatory allowance. In contrast, while broader categories like citric acid esters of mono- and diglycerides (CITREM, E472c) are permitted in other jurisdictions (e.g., EU), the U.S. regulation provides a specific, product-level monographed standard that ensures identity and purity for this particular substance.

Regulatory Compliance Food Additive GRAS CFR

High-Value Application Scenarios for Monoglyceride Citrate in Industrial and Research Settings


Stabilization of High-Fat Shortenings and Frying Oils

This scenario leverages the compound's dual function as a lipophilic emulsifier and antioxidant synergist. Based on its lower HLB of 3.4 compared to standard distilled monoglycerides [1], monoglyceride citrate is highly effective for improving the crystal structure and plasticity of shortenings. Furthermore, in frying oils subject to high temperatures and metal contamination from equipment, its chelation mechanism [2] protects against rapid oxidative degradation. The FDA regulation under 21 CFR 172.832 [3] provides the legal framework for its use in this application at levels not to exceed 200 ppm.

Enhancing Shelf-Life of Margarine and Table Spreads

Margarine is an emulsion susceptible to both physical separation (water droplet coalescence) and chemical spoilage (oxidation of the fat phase). The amphiphilic nature of monoglyceride citrate stabilizes the water-in-oil emulsion interface, preventing phase separation [1]. Simultaneously, its ability to chelate trace pro-oxidant metals like copper and iron [2] synergizes with added antioxidants (e.g., tocopherols or BHA/BHT) to dramatically slow rancidity development, extending the product's sensory shelf life. This is a proven, data-backed application for this compound.

Advanced Emulsion Templating in Academic and Industrial R&D

Researchers developing structured materials can utilize monoglyceride citrate to create unique colloidal systems. A study demonstrated that by varying the concentration of a citric acid ester of monoglyceride (Citrem), it is possible to convert viscous oil-in-water (O/W) nanoemulsions into viscoelastic gels [4]. This occurs due to the formation of a repulsive jammed state among droplets, a property linked to the specific ionic and structural characteristics of the emulsifier. This application differentiates monoglyceride citrate from non-ionic or weakly charged alternatives that cannot generate the same inter-droplet forces.

Formulation of Compliant Food Products for the U.S. Market

For food manufacturers targeting the U.S. market, this is a critical scenario. The unambiguous regulatory status of monoglyceride citrate under 21 CFR 172.832 [3] eliminates the uncertainty associated with using non-monographed or 'generally recognized as safe' (GRAS) substances for the same technical effect. This provides a clear, defensible position for product labeling and regulatory submissions, de-risking the product launch process and ensuring supply chain integrity. Procurement decisions in this scenario are driven by the need for a legally bulletproof ingredient with a well-defined specification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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